molecular formula C19H12ClNO3 B406585 6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

Cat. No.: B406585
M. Wt: 337.8g/mol
InChI Key: OODCZOSKGSOHOM-UHFFFAOYSA-N
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Description

6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxy-phenyl group, and an isoquinoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoquinoline-1,3-dione scaffold . Another approach involves the use of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb, yielding the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chloro or methoxy groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinoline-1,3-dione compounds.

Mechanism of Action

The mechanism by which 6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H12ClNO3

Molecular Weight

337.8g/mol

IUPAC Name

6-chloro-2-(2-methoxyphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12ClNO3/c1-24-16-8-3-2-7-15(16)21-18(22)12-6-4-5-11-14(20)10-9-13(17(11)12)19(21)23/h2-10H,1H3

InChI Key

OODCZOSKGSOHOM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

solubility

0.7 [ug/mL]

Origin of Product

United States

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